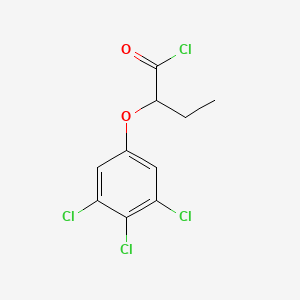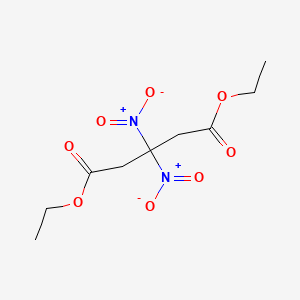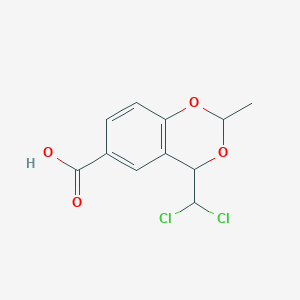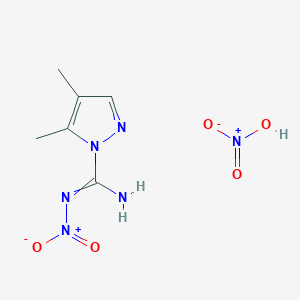
2-(3,4,5-Trichlorophenoxy)butanoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4,5-Trichlorophenoxy)butanoyl chloride is an organic compound that belongs to the class of acyl halides It is characterized by the presence of a butanoyl chloride group attached to a 3,4,5-trichlorophenoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4,5-Trichlorophenoxy)butanoyl chloride typically involves the reaction of 3,4,5-trichlorophenol with butanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride group. The general reaction scheme is as follows:
3,4,5-Trichlorophenol+Butanoyl chloride→2-(3,4,5-Trichlorophenoxy)butanoyl chloride+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(3,4,5-Trichlorophenoxy)butanoyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of various derivatives.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 3,4,5-trichlorophenol and butanoic acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild conditions.
Hydrolysis: Typically carried out in aqueous media at room temperature.
Reduction: Requires anhydrous conditions and a strong reducing agent.
Major Products Formed
Nucleophilic Substitution: Produces amides, esters, and thioesters.
Hydrolysis: Yields 3,4,5-trichlorophenol and butanoic acid.
Reduction: Forms the corresponding alcohol.
Scientific Research Applications
2-(3,4,5-Trichlorophenoxy)butanoyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.
Material Science: Utilized in the modification of polymers and other materials to enhance their properties.
Agricultural Chemistry: Investigated for its potential use in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 2-(3,4,5-Trichlorophenoxy)butanoyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity is exploited in various synthetic applications to introduce the 3,4,5-trichlorophenoxybutanoyl moiety into target molecules.
Comparison with Similar Compounds
Similar Compounds
Butanoyl chloride: A simpler acyl chloride without the trichlorophenoxy group.
2,4,5-Trichlorophenoxyacetic acid: A related compound with similar phenoxy substitution but different functional groups.
Uniqueness
2-(3,4,5-Trichlorophenoxy)butanoyl chloride is unique due to the presence of both the acyl chloride and the trichlorophenoxy groups
Properties
CAS No. |
61994-00-1 |
|---|---|
Molecular Formula |
C10H8Cl4O2 |
Molecular Weight |
302.0 g/mol |
IUPAC Name |
2-(3,4,5-trichlorophenoxy)butanoyl chloride |
InChI |
InChI=1S/C10H8Cl4O2/c1-2-8(10(14)15)16-5-3-6(11)9(13)7(12)4-5/h3-4,8H,2H2,1H3 |
InChI Key |
GSNBCAYZKDIONI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)Cl)OC1=CC(=C(C(=C1)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Bromo-3-phenyl-2H-naphtho[1,2-d]imidazole-2,5(3H)-dione](/img/structure/B14561152.png)
![N-[3-(4-Chlorophenyl)-2-oxo-1,2lambda~4~,3-oxathiazolidin-4-ylidene]-N'-phenylurea](/img/structure/B14561156.png)



![[(5-Methylhex-2-en-1-yl)sulfanyl]benzene](/img/structure/B14561191.png)
![3H-Thieno[2,3-c]pyrazole, 3a,4,5,6a-tetrahydro-3a-methyl-, 6,6-dioxide](/img/structure/B14561192.png)

![1-Methyl-3-[4-(4-methylphenyl)but-3-en-2-yl]benzene](/img/structure/B14561205.png)
![4-{[(Cyclohex-2-en-1-yl)oxy]carbonyl}benzoate](/img/structure/B14561214.png)

![2-Methyl-2-[4-(3-oxobut-1-en-1-yl)phenoxy]propanoic acid](/img/structure/B14561216.png)
